[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]pyrrolidine
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Description
The compound “[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]pyrrolidine” is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocyclic compound . Pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C14H19NO7S . It has an average mass of 345.368 Da and a monoisotopic mass of 345.088226 Da .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, catalytic protodeboronation of alkyl boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis
The compound “this compound” has a density of 1.4±0.1 g/cm3, a boiling point of 591.9±60.0 °C at 760 mmHg, and a flash point of 311.8±32.9 °C . It has 8 hydrogen bond acceptors, 3 hydrogen bond donors, and 8 freely rotating bonds .Mechanism of Action
The mechanism of action of pyrrolidine derivatives can vary depending on the specific compound and its biological target. The spatial orientation of substituents and the different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Future Directions
Properties
IUPAC Name |
1-(2-methoxy-4,5-dimethylphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-10-8-12(17-3)13(9-11(10)2)18(15,16)14-6-4-5-7-14/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHBIUQUDOAWMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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